molecular formula C32H32N2O5 B012568 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide CAS No. 104482-86-2

3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide

Cat. No. B012568
M. Wt: 524.6 g/mol
InChI Key: AENHSEKMGMGGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide is a synthetic compound that belongs to the class of phthalide derivatives. This compound has shown promising results in scientific research applications, particularly in the field of cancer research.

Mechanism Of Action

The mechanism of action of 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide involves the inhibition of certain enzymes that are essential for cancer cell growth and survival. Specifically, this compound inhibits the activity of topoisomerase II, which is an enzyme that is required for DNA replication and cell division. By inhibiting this enzyme, 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide prevents cancer cells from dividing and growing, ultimately leading to their death.

Biochemical And Physiological Effects

In addition to its anticancer properties, 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, which could have implications for the treatment of inflammatory diseases. Additionally, this compound has been found to have antioxidant properties, which could be beneficial for preventing oxidative damage in the body.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide in lab experiments is its specificity for inhibiting topoisomerase II. This makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity. Like many anticancer drugs, 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide can have toxic effects on normal cells, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound, which could have implications for its use in other disease contexts. Finally, there is a need for more studies to explore the potential of this compound as a therapeutic agent in animal models and clinical trials.

Synthesis Methods

The synthesis of 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide involves the reaction of 5-anilino-2,4-dimethoxybenzoic acid with 4-(diethylamino)-2-hydroxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment.

properties

CAS RN

104482-86-2

Product Name

3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide

Molecular Formula

C32H32N2O5

Molecular Weight

524.6 g/mol

IUPAC Name

3-(5-anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-2-benzofuran-1-one

InChI

InChI=1S/C32H32N2O5/c1-5-34(6-2)22-16-17-25(28(35)18-22)32(24-15-11-10-14-23(24)31(36)39-32)26-19-27(30(38-4)20-29(26)37-3)33-21-12-8-7-9-13-21/h7-20,33,35H,5-6H2,1-4H3

InChI Key

AENHSEKMGMGGAZ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4OC)OC)NC5=CC=CC=C5)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4OC)OC)NC5=CC=CC=C5)O

synonyms

3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide

Origin of Product

United States

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